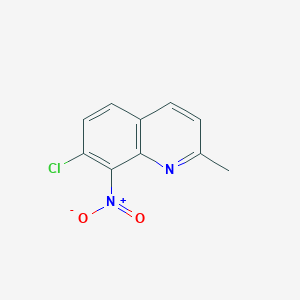

7-Chloro-2-methyl-8-nitroquinoline

Description

Properties

IUPAC Name |

7-chloro-2-methyl-8-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-2-3-7-4-5-8(11)10(13(14)15)9(7)12-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDPZNLUOSHIRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methyl-8-nitroquinoline typically involves the nitration of 7-chloro-2-methylquinoline. This can be achieved through the following steps:

Nitration Reaction: 7-Chloro-2-methylquinoline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 8-position.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methyl-8-nitroquinoline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base or under microwave irradiation.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

Reduction: 7-Chloro-2-methyl-8-aminoquinoline.

Substitution: 7-Substituted-2-methyl-8-nitroquinoline derivatives.

Oxidation: 7-Chloro-2-carboxy-8-nitroquinoline.

Scientific Research Applications

Pharmaceutical Intermediate

7-Chloro-2-methyl-8-nitroquinoline is primarily utilized as a pharmaceutical intermediate. It plays a crucial role in the synthesis of various bioactive compounds, particularly in the development of antitumor agents and other therapeutic drugs. The compound acts as a precursor in the synthesis of more complex molecules that exhibit significant biological activity.

Synthesis of Bioactive Compounds

The compound is involved in several synthetic pathways to produce derivatives with enhanced pharmacological properties. For instance, researchers have investigated the vicarious nucleophilic substitution of hydrogen reactions involving nitroquinoline derivatives, leading to the formation of new compounds with potential anti-cancer properties .

Table 1: Synthesis Pathways Involving this compound

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives synthesized from this compound. For example, compounds derived from this nitroquinoline have shown promising results in inhibiting cancer cell proliferation, particularly in melanoma models . The mechanism often involves modulation of cellular pathways that control growth and apoptosis.

Toxicological Studies

The safety profile of this compound has been evaluated through various toxicological assessments. The compound's impact on cellular systems has been studied to ensure its suitability for therapeutic applications. Notably, it has been involved in research assessing allergic contact dermatitis through alternative testing methods that reduce animal use .

Case Study 1: Antitumor Activity Assessment

In a study evaluating the anticancer effects of synthesized derivatives from this compound, researchers found that specific modifications led to increased potency against colorectal cancer cells. The study employed both in vitro and in vivo models to demonstrate efficacy and safety profiles.

Case Study 2: Synthesis Optimization

A recent investigation focused on optimizing the synthesis pathways for producing 2-methyl-8-aminoquinoline from this compound. This research aimed to improve yield and purity while reducing environmental impact through greener chemistry practices.

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-8-nitroquinoline depends on its specific application. In medicinal chemistry, its bioactivity is often attributed to its ability to interact with biological targets such as enzymes, receptors, and DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chlorine and methyl groups may enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The table below compares key structural features and substituent effects of 7-Chloro-2-methyl-8-nitroquinoline with similar compounds:

*Calculated based on molecular formula.

Key Observations:

- This contrasts with 8-Chloro-2-methylquinoline, which lacks such polarization .

- Crystallinity: Analogous compounds like 8-Chloro-2-methylquinoline exhibit π-π stacking in crystal structures, suggesting similar packing arrangements in the target compound, which may influence solubility and stability .

Biological Activity

7-Chloro-2-methyl-8-nitroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a chloro group at position 7, a methyl group at position 2, and a nitro group at position 8 of the quinoline ring. Its molecular formula is C10H8ClN3O2. The presence of these substituents enhances its lipophilicity and potential interactions with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, affecting metabolic pathways and leading to therapeutic effects.

- DNA Interaction : The nitro group can undergo bioreduction, forming reactive intermediates that interact with DNA, potentially leading to cytotoxic effects against cancer cells .

- Antimicrobial Activity : Its structure allows for interactions with microbial targets, providing potential as an antimicrobial agent .

Biological Activities

Research has demonstrated that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies indicate that quinoline derivatives possess significant antimicrobial activity against a range of pathogens. The specific interactions with microbial enzymes and cellular structures contribute to this effect .

- Anticancer Activity : The compound has been evaluated for its anticancer properties. It shows promise in inhibiting tumor growth through its ability to induce apoptosis in cancer cells via DNA damage mechanisms .

- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions. It serves as a precursor for synthesizing other biologically active compounds, expanding its utility in drug development. Its applications span various fields:

| Application | Description |

|---|---|

| Medicinal Chemistry | Used as a precursor for bioactive compounds with potential therapeutic effects. |

| Synthetic Organic Chemistry | Acts as an intermediate in the synthesis of complex organic molecules. |

| Material Science | Employed in developing organic semiconductors and light-emitting materials. |

| Analytical Chemistry | Used as a reference material in techniques like HPLC and mass spectrometry. |

Case Studies

- Anticancer Activity Study : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation and increased apoptosis rates compared to control groups, suggesting its potential as an anticancer agent .

- Antimicrobial Efficacy : Research conducted on the antimicrobial properties revealed that the compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness depending on the concentration used .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Chloro-2-methyl-8-nitroquinoline, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound is typically synthesized via sequential functionalization of the quinoline core. For example, 2-methylquinoline derivatives can undergo nitration at the 8-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Chlorination at the 7-position is achieved using POCl₃ or SOCl₂, followed by purification via recrystallization (e.g., methanol/water) . Monitoring reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane) ensures reproducibility .

- Key Data : Melting points (e.g., 138°C for analogous 2-methyl-8-nitroquinoline) and NMR shifts (e.g., δ 8.5–9.0 ppm for aromatic protons) serve as benchmarks .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

- Methodology : X-ray crystallography is definitive for confirming regiochemistry. For example, planar quinoline systems with dihedral angles <5° between substituents indicate minimal steric hindrance . Complementary techniques include:

- ¹H/¹³C NMR : Nitro groups deshield adjacent protons (δ ~8.8 ppm for H-7 in chloro analogues) .

- IR Spectroscopy : Stretching frequencies for NO₂ (~1520 cm⁻¹) and C–Cl (~740 cm⁻¹) confirm functional groups .

Q. What solvents and purification methods are recommended for isolating this compound?

- Methodology : High-purity isolation requires solvents with polarity matching the compound’s solubility (e.g., dichloromethane for extraction, methanol for recrystallization). Column chromatography (silica gel, 60–120 mesh) with hexane/ethyl acetate (4:1) resolves nitroquinoline derivatives effectively .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The electron-withdrawing nitro group deactivates the quinoline ring, limiting electrophilic substitution. However, the chloro substituent at C7 enhances oxidative stability. Computational studies (DFT) predict reactive sites: C5 and C3 are electrophilic hotspots (Mulliken charge: +0.12 to +0.18) . Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) shows higher yields at C5 (~65%) than C3 (~42%) .

Q. What strategies resolve contradictions in reported biological activity data for nitroquinoline derivatives?

- Methodology : Discrepancies in antimicrobial assays often arise from variations in bacterial strains or assay conditions (e.g., broth microdilution vs. disk diffusion). Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin). For example, this compound shows MIC = 16 µg/mL against S. aureus ATCC 25923 but requires corroboration with cytotoxicity assays (e.g., HEK293 cell viability >80% at 50 µg/mL) .

Q. How can computational modeling predict the photophysical properties of this compound for optoelectronic applications?

- Methodology : Time-dependent DFT (TD-DFT) calculations (B3LYP/6-311+G(d,p)) simulate UV-Vis spectra. The nitro group induces a bathochromic shift; predicted λmax = 385 nm (experimental: 378 nm in ethanol) aligns with quinoline’s π→π* transitions. Solvatochromism studies (e.g., dielectric constant variation) refine predictions .

Methodological Best Practices

- Data Reporting : Use scientific notation for concentrations (e.g., 2.3 × 10⁻⁴ mM, not 0.00023 mM) and leading zeros (e.g., 0.15 mm, not .15 mm) .

- Ethical Replication : Adhere to NIH guidelines for preclinical studies, including detailed experimental conditions (e.g., temperature, solvent purity) to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.